Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside
Overview
Description
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside is a synthetic compound belonging to the class of benzylated deoxy sugars It is characterized by the presence of two benzyl groups attached to the oxygen atoms at the 3 and 5 positions of a 2-deoxy-D-erythro-pentofuranoside structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside typically involves the protection of the hydroxyl groups on a pentofuranoside derivative followed by benzyl group introduction. One common method is the selective benzyl protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride (NaH). The reaction is usually carried out in anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving consistent product quality. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically yield the corresponding alcohols.
Scientific Research Applications
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including nucleosides and glycosides.
Biology: The compound is used in the study of carbohydrate metabolism and glycosylation processes.
Industry: The compound is utilized in the production of various biochemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside
3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride
Methyl 3,5-di-O-benzyl-D-threo-pentafuranoside
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Properties
IUPAC Name |
(2R,3S)-5-methoxy-3-phenylmethoxy-2-(phenylmethoxymethyl)oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-21-20-12-18(23-14-17-10-6-3-7-11-17)19(24-20)15-22-13-16-8-4-2-5-9-16/h2-11,18-20H,12-15H2,1H3/t18-,19+,20?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQADNLPVMKXPL-ABZYKWASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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